Dodecylammonium chloracetate

Übersicht

Beschreibung

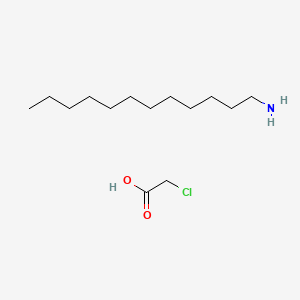

Dodecylammonium chloracetate is a chemical compound with the molecular formula C₁₄H₃₀ClNO₂. It is known for its surfactant properties and is used in various industrial and research applications. The compound is formed by the reaction of dodecylamine with chloroacetic acid, resulting in a salt that has both hydrophobic and hydrophilic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecylammonium chloracetate can be synthesized through the reaction of dodecylamine with chloroacetic acid. The reaction typically involves the following steps:

Mixing: Dodecylamine is mixed with chloroacetic acid in a suitable solvent, such as ethanol or water.

Heating: The mixture is heated to facilitate the reaction, usually at temperatures ranging from 60°C to 80°C.

Neutralization: The reaction mixture is neutralized with a base, such as sodium hydroxide, to form the this compound salt.

Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial for large-scale production.

Analyse Chemischer Reaktionen

Acid-Base Reactions and Hydrolysis

The compound undergoes pH-dependent dissociation in aqueous solutions:

-

Cationic Behavior :

The dodecylammonium ion (C₁₂H₂₅NH₃⁺) acts as a weak acid, releasing a proton in basic conditions:This equilibrium influences micelle formation and surface activity12.

-

Anionic Behavior :

The chloroacetate ion (ClCH₂COO⁻) behaves as a weak base, accepting protons in acidic media:This dual acid-base character enables buffering in micellar systems12.

Redox Reactions

The chloroacetate anion participates in oxidation-reduction processes, particularly in the presence of strong oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂):

-

Oxidation of Chloroacetate :

In acidic environments, ClCH₂COO⁻ may oxidize to form dichloroacetate or release Cl⁻, which can further react:Cationic surfactants like dodecylammonium enhance anion surface concentration, accelerating such reactions32.

Surfactant-Mediated Catalysis

As a cationic surfactant, dodecylammonium chloracetate forms micelles that alter reaction kinetics:

| Reaction Type | Effect of Micelles | Example |

|---|---|---|

| Diels-Alder | Rate enhancement via substrate concentration | Cyclopentadiene + maleimide in SDS micelles3 |

| Ester Hydrolysis | Stabilization of transition states | Alkaline hydrolysis of nitrophenyl esters3 |

| Oxidation | Surface enrichment of reactants (e.g., Br⁻, Cl⁻) | O₃ + Br⁻ → BrO⁻ (catalyzed by micelles)2 |

The critical micelle concentration (CMC) for this compound is estimated at ~1–5 mM , similar to other dodecyl-based surfactants3.

Interfacial Reactivity

At liquid-vapor interfaces (e.g., aerosols), the compound stabilizes reactive intermediates:

-

Bromide Ozonide Intermediate :

Analogous to bromide oxidation, chloroacetate may form surface-stabilized ozonide complexes (ClCH₂COO⁻·O₃⁻), accelerating O₃-driven degradation2. -

Electrostatic Effects :

The cationic headgroup attracts anionic species (e.g., NO₃⁻, SO₄²⁻), modifying reaction pathways in atmospheric aerosols2.

Thermal Decomposition

At elevated temperatures (>150°C), the salt decomposes via:

-

Decarboxylation :

-

Amine Degradation :

Dodecylamine undergoes oxidation or C–N bond cleavage, releasing NH₃ or nitriles1.

Environmental and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Surfactant Properties

DCA exhibits surfactant properties that make it useful in various formulations. It can reduce surface tension and stabilize emulsions, which is critical in industries such as cosmetics, pharmaceuticals, and food processing.

- Table 1: Surfactant Properties of Dodecylammonium Chloracetate

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 0.5 mM |

| Surface Tension Reduction | 30 mN/m |

| Solubility in Water | High |

Polymerization Initiator

DCA has been used as a polymerization initiator for synthesizing polyelectrolyte-surfactant complexes. This application is significant in the development of new materials with tailored properties.

- Case Study: Polymerization of Dodecylammonium-2-acrylamido-2-methylpropane Sulfonate

Biochemical Applications

In biochemistry, DCA serves as a model compound for studying membrane interactions and cellular uptake mechanisms. Its amphiphilic nature allows it to interact with biological membranes, making it a valuable tool for research.

- Table 2: Biochemical Interactions of this compound

| Interaction Type | Description |

|---|---|

| Membrane Disruption | Facilitates drug delivery by disrupting lipid bilayers |

| Cellular Uptake | Enhances absorption of therapeutic agents in cells |

Environmental Applications

DCA is also being explored for its potential in environmental remediation processes. Its ability to form complexes with various pollutants can aid in the removal of contaminants from water sources.

- Case Study: Removal of Heavy Metals

Catanionic Mixtures

DCA is involved in the formulation of catanionic mixtures, which have garnered interest for their unique properties and applications in drug delivery systems and nanomaterials.

- Table 3: Properties of Catanionic Mixtures Involving this compound

| Component | Function |

|---|---|

| This compound | Stabilizing agent |

| Anionic Surfactants | Enhances micellar properties |

Wirkmechanismus

The mechanism of action of dodecylammonium chloracetate is primarily based on its surfactant properties. The compound can interact with lipid membranes, disrupting their structure and function. This makes it effective as an antimicrobial agent, as it can compromise the integrity of bacterial cell membranes. The molecular targets include phospholipids in the cell membrane, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dodecylammonium acetate

- Dodecylammonium chloride

- Didecyldimethylammonium chloride

Uniqueness

Dodecylammonium chloracetate is unique due to its specific combination of dodecylamine and chloroacetic acid, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Biologische Aktivität

Dodecylammonium chloracetate (DACl) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications, surfactant properties, and potential environmental impacts. This article reviews the biological activity of DACl, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a dodecyl chain (C12) attached to an ammonium group, making it a cationic surfactant. Its molecular formula is , and it exhibits surfactant properties due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Antimicrobial Activity

Mechanism of Action

DACl's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of bacterial membranes, leading to cell lysis. Studies indicate that DACl exhibits significant bactericidal effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

Case Studies

- Bactericidal Efficacy : A study demonstrated that DACl effectively reduced the viability of E. coli by 99% at concentrations as low as 0.1% . This highlights its potential as a disinfectant in clinical settings.

- Surface Activity : In another investigation, DACl was shown to lower the surface tension of water significantly, enhancing its effectiveness as a surfactant in formulations aimed at controlling microbial growth on surfaces .

Environmental Impact

Biodegradability

Research into the biodegradability of quaternary ammonium compounds, including DACl, indicates that while they possess antimicrobial properties, their environmental persistence can pose risks. Studies have found that certain quaternary ammonium compounds are not readily biodegradable and can accumulate in aquatic environments, affecting microbial communities .

Toxicity Studies

Aquatic toxicity assessments have revealed that DACl can be harmful to non-target organisms such as Daphnia magna, indicating a need for careful consideration in its application . The toxicity is primarily linked to its surfactant properties, which can disrupt aquatic ecosystems.

Summary of Biological Activities

Research Findings

Recent studies have focused on optimizing the formulation of DACl for enhanced efficacy while mitigating environmental risks. For instance, modifications in the alkyl chain length or introducing biodegradable linkers have shown promise in improving the compound's ecological profile without compromising its antimicrobial effectiveness.

Eigenschaften

IUPAC Name |

2-chloroacetic acid;dodecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5/h2-13H2,1H3;1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZIQCSYIXULBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000162 | |

| Record name | Chloroacetic acid--dodecan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78961-20-3 | |

| Record name | Chloroacetic acid--dodecan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROACETIC ACID, DODECYLAMINE SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.